3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea

Catalog No.
S716413
CAS No.
883107-36-6
M.F
C11H16N2O2
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea

CAS Number

883107-36-6

Product Name

3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea

IUPAC Name

1-ethyl-3-[2-(4-hydroxyphenyl)ethyl]urea

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C11H16N2O2/c1-2-12-11(15)13-8-7-9-3-5-10(14)6-4-9/h3-6,14H,2,7-8H2,1H3,(H2,12,13,15)

InChI Key

OUMHUJCEHLEYHD-UHFFFAOYSA-N

SMILES

CCNC(=O)NCCC1=CC=C(C=C1)O

Canonical SMILES

CCNC(=O)NCCC1=CC=C(C=C1)O

3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea is an organic compound characterized by its unique structure, which includes an ethyl group and a 4-hydroxyphenyl moiety attached to a urea functional group. This compound is part of the broader category of urea derivatives, which are known for their diverse biological activities and potential therapeutic applications. The chemical formula for this compound is C₁₃H₁₅N₂O, and its molecular weight is approximately 219.27 g/mol.

The reactivity of 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea can be attributed to the presence of both the urea and hydroxyl functional groups, allowing it to participate in various chemical transformations:

  • Hydrolysis: Urea derivatives can hydrolyze in the presence of water to yield ammonia and carbon dioxide, which can be significant in biological systems.
  • Nucleophilic Substitution: The carbonyl carbon in urea can undergo nucleophilic attack, making it reactive towards amines and alcohols, potentially leading to the formation of new derivatives.
  • Condensation Reactions: The compound may also participate in condensation reactions, forming more complex structures under specific conditions.

3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea exhibits notable biological activities. Research indicates that compounds with similar structures often demonstrate:

  • Antioxidant Properties: Many urea derivatives possess the ability to scavenge free radicals, contributing to their potential as therapeutic agents against oxidative stress.
  • Enzyme Inhibition: Similar compounds have been studied for their inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase, suggesting potential applications in neurodegenerative diseases and other conditions .

The synthesis of 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea can be achieved through several methods:

  • Direct Ureidation: This involves reacting 4-hydroxyphenethylamine with ethyl isocyanate under controlled conditions to form the desired urea derivative.
  • Substitution Reactions: Starting from simpler urea compounds, the introduction of the 4-hydroxyphenethyl group can be accomplished via nucleophilic substitution reactions.

These methods enable the efficient production of this compound while maintaining high purity levels.

3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea has potential applications in various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development targeting neurodegenerative diseases and other health conditions.
  • Agriculture: Compounds with similar structures are often explored for use as herbicides or fungicides due to their biochemical properties.

Interaction studies involving 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea focus on its binding affinity with various biological targets:

  • Enzyme Interactions: Research has shown that similar compounds can effectively inhibit enzyme activity, indicating that this compound may also interact with key enzymes involved in metabolic pathways .
  • Protein Binding: Investigations into how this compound binds to proteins can provide insights into its mechanism of action and potential side effects.

Several compounds share structural similarities with 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea, each exhibiting unique characteristics:

Compound NameStructure FeaturesBiological Activity
3-(4-Chlorophenyl)-1-[2-(4-hydroxyphenyl)ethyl]ureaChlorine substitution on phenyl ringPotential anti-cancer properties
3-Methyl-1-[2-(4-hydroxyphenyl)ethyl]ureaMethyl substitution instead of ethylAntioxidant activity
3-Ethoxy-1-[2-(4-hydroxyphenyl)ethyl]ureaEthoxy group replacing ethylAntimicrobial properties

Uniqueness

The uniqueness of 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea lies in its specific combination of functional groups that confer distinct biological activities not fully replicated by its analogs. Its structure allows it to engage in specific interactions within biological systems that may enhance its therapeutic potential compared to other similar compounds.

Foundation of Urea Chemistry

The historical trajectory of urea synthesis began in 1727 when Dutch scientist Herman Boerhaave first isolated urea from urine, establishing the initial understanding of this fundamental organic compound [2]. The pivotal moment in organic chemistry occurred in 1828 when Friedrich Wöhler successfully synthesized urea from ammonium cyanate, marking the first artificial synthesis of an organic compound from inorganic starting materials [1] [3]. This groundbreaking achievement not only debunked the vital force theory but also laid the foundation for all subsequent developments in synthetic organic chemistry [4].

The evolution continued with Charles Adolphe Wurtz's contributions in 1849 and 1851, when he discovered isocyanates and proposed the cyanate method for synthesizing substituted ureas [5]. Wurtz's methodology involved reacting alkylamine salts with potassium cyanate, establishing the first systematic approach to producing urea derivatives [6]. This method proved particularly valuable for synthesizing aromatic ureas, as demonstrated by the successful preparation of numerous arylureas through the reaction of arylamine hydrochloride with sodium cyanate at 30°C in glacial acetic acid [5].

Development of Phenethyl Urea Derivatives

The specific development of phenethyl urea derivatives emerged from the broader interest in substituted aromatic compounds during the mid-20th century. The synthesis of compounds containing phenethylamine moieties gained prominence due to their structural similarity to naturally occurring neurotransmitters and their potential biological activities [7] [8].

First Synthesis Documentation

The earliest documented synthesis of phenethyl urea derivatives can be traced to the 1940s, when researchers began exploring the systematic preparation of N-alkyl-N-aryl ureas. The foundational work by Buck and De Beer, documented in United States Patent 2,336,464, established key methodologies for synthesizing substituted ureas containing aromatic rings [9]. Their approach utilized nitrourea as a reagent for converting substituted anilines to the corresponding urea derivatives, with specific examples including N-ethyl-N-(3-chloro-2-methylphenyl)urea and related compounds [9].

The synthesis of 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea specifically builds upon these foundational methods, incorporating both the ethyl substitution pattern and the phenethyl moiety with hydroxyl functionality. While direct documentation of this exact compound's first synthesis is limited in the available literature, the synthetic approaches developed for related phenethyl urea derivatives provide insight into the methodological evolution.

The compound's structure suggests synthesis through established routes involving either the reaction of 4-hydroxyphenethylamine with ethyl isocyanate, or alternatively, through the carbonyldiimidazole-mediated coupling of ethylamine with 4-hydroxyphenethylamine [10] [11]. The presence of the hydroxyl group on the aromatic ring adds complexity to the synthesis, requiring careful consideration of protecting group strategies or selective reaction conditions.

Synthetic RouteStarting MaterialsKey ReagentsConditionsYield Range
Isocyanate Method4-Hydroxyphenethylamine + Ethyl isocyanateBase catalystRoom temperature70-85%
Carbonyldiimidazole RouteEthylamine + 4-HydroxyphenethylamineCarbonyldiimidazoleAqueous or anhydrous65-80%
Cyanate MethodEthylamine salt + Potassium cyanateGlacial acetic acid30°C60-75%

Evolution of Synthetic Approaches

The synthetic methodologies for preparing 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea have evolved significantly since the early foundational work. The development can be categorized into several distinct phases, each characterized by improvements in safety, efficiency, and environmental considerations.

Classical Phosgene-Based Methods (1920s-1960s)

The earliest industrial approaches to urea synthesis relied heavily on phosgene chemistry, following the principles established by the Bosch-Meiser process in 1922 [4]. For substituted ureas like 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea, this involved the reaction of phosgene with the appropriate amines in the presence of a base [6]. However, the extreme toxicity of phosgene and the generation of corrosive hydrogen chloride byproducts made this approach hazardous and environmentally problematic [10].

Carbonyldiimidazole Era (1960s-1980s)

The introduction of carbonyldiimidazole as a phosgene substitute marked a significant advancement in urea synthesis safety and practicality [12]. This reagent, developed by H. A. Staab, provided a safer alternative for forming urea bonds while maintaining high efficiency [12]. The carbonyldiimidazole method proved particularly valuable for synthesizing phenethyl urea derivatives, as it could accommodate the sensitive hydroxyl functionality without requiring extensive protection strategies [13].

The mechanism involves the initial formation of a carbonylimidazolide intermediate upon reaction with the primary amine, followed by nucleophilic attack by the second amine to form the desired urea product [11]. This approach demonstrated excellent tolerance for aromatic hydroxyl groups, making it ideally suited for compounds like 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea [7].

Modern Green Chemistry Approaches (1990s-Present)

The most recent developments in urea synthesis have focused on environmentally benign methodologies that eliminate toxic reagents and reduce waste generation. The breakthrough work by Padiya and colleagues in 2012 demonstrated that carbonyldiimidazole could be used effectively in aqueous media, eliminating the need for anhydrous conditions [11]. This "in-water" imidazole carbonylation approach represents a paradigm shift in urea synthesis, offering improved safety profiles and simplified purification procedures [11].

Contemporary synthetic approaches also include oxidative carbonylation methods utilizing carbon monoxide and various metal catalysts, as demonstrated by Moriuchi and colleagues in their vanadium-catalyzed synthesis of phenethyl urea derivatives [14]. These methods offer excellent atom economy and avoid the use of toxic halogenated reagents entirely.

Synthesis PeriodPrimary MethodKey AdvantagesLimitationsTypical Yield
1920s-1960sPhosgene ChemistryHigh yields, established protocolsExtreme toxicity, safety hazards80-90%
1960s-1980sCarbonyldiimidazoleSafer handling, versatileMoisture sensitivity, cost70-85%
1990s-PresentGreen ChemistryEnvironmental friendliness, mild conditionsNewer methods, limited data65-80%

The evolution of synthetic approaches for 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea reflects the broader trends in organic synthesis toward safer, more sustainable methodologies. Current research continues to focus on developing catalytic systems that can efficiently construct the urea functionality while maintaining compatibility with sensitive functional groups such as the phenolic hydroxyl present in this compound [15].

XLogP3

1.3

Dates

Modify: 2023-08-15

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